
1,1'-Sulfonyldiacenaphthylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Sulfonyldiacenaphthylene is an organic compound characterized by the presence of a sulfone group attached to two acenaphthylene moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Sulfonyldiacenaphthylene typically involves the reaction of acenaphthylene with a sulfonylating agent. One common method is the reaction of acenaphthylene with sulfuryl chloride (SO2Cl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under controlled conditions, typically at low temperatures, to yield the desired sulfone compound.
Industrial Production Methods: Industrial production of 1,1’-Sulfonyldiacenaphthylene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-Sulfonyldiacenaphthylene undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the acenaphthylene rings.
Aplicaciones Científicas De Investigación
1,1’-Sulfonyldiacenaphthylene has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structural features make it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research into its potential therapeutic applications, such as in drug design and development, is ongoing.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which 1,1’-Sulfonyldiacenaphthylene exerts its effects involves interactions with various molecular targets. The sulfone group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties. Additionally, the acenaphthylene moieties can engage in π-π stacking interactions, further contributing to the compound’s unique behavior.
Comparación Con Compuestos Similares
1,1’-Sulfonyldibenzene: Similar in structure but with benzene rings instead of acenaphthylene.
1,1’-Sulfonyldinaphthalene: Contains naphthalene rings, offering different electronic and steric properties.
Uniqueness: 1,1’-Sulfonyldiacenaphthylene is unique due to the presence of acenaphthylene moieties, which provide distinct electronic and steric characteristics compared to other sulfone compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
820972-44-9 |
|---|---|
Fórmula molecular |
C24H14O2S |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
1-acenaphthylen-1-ylsulfonylacenaphthylene |
InChI |
InChI=1S/C24H14O2S/c25-27(26,21-13-17-9-1-5-15-7-3-11-19(21)23(15)17)22-14-18-10-2-6-16-8-4-12-20(22)24(16)18/h1-14H |
Clave InChI |
JYYANJFRAYQWHJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C=C(C3=CC=C2)S(=O)(=O)C4=CC5=CC=CC6=C5C4=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


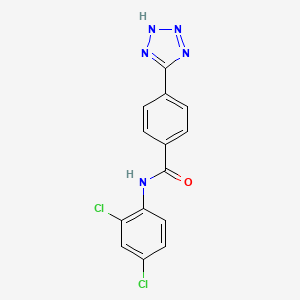

![Benzoic acid, 3,5-bis[(2,2-diphosphonoethyl)amino]-](/img/structure/B15159905.png)
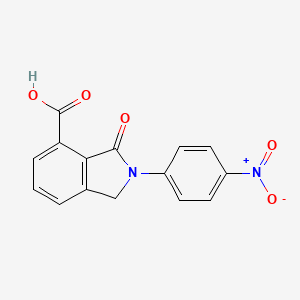
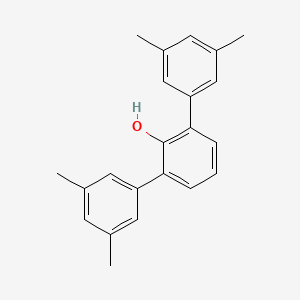
![Propanedioic acid, chloro[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester](/img/structure/B15159930.png)
![3,3'-[(3-Methoxy-3-oxopropyl)phosphanediyl]dipropanoic acid](/img/structure/B15159931.png)
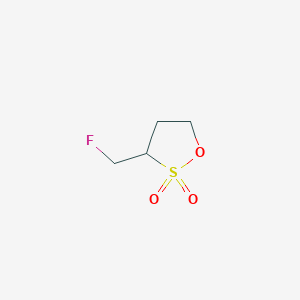

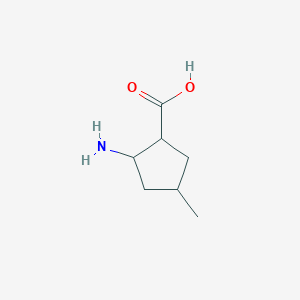
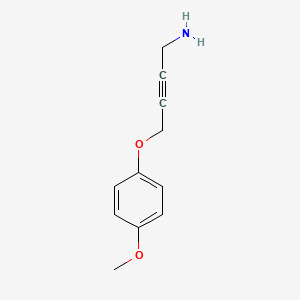
![[Bis(trimethylsilyl)methyl][(2-methoxy-3-methylphenyl)methyl]phosphane](/img/structure/B15159964.png)
![3-[5-(3,4-Dichlorophenyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B15159973.png)
![3-[4,5-Bis(hydroxymethyl)-2-phenyl-1H-imidazol-1-yl]propanenitrile](/img/structure/B15159979.png)
